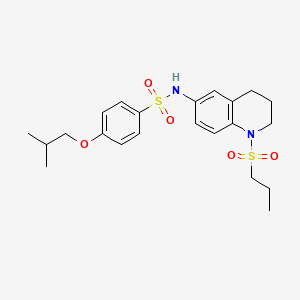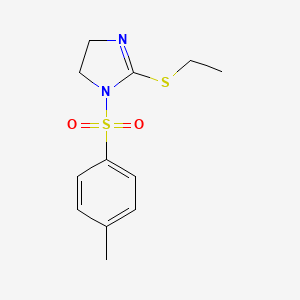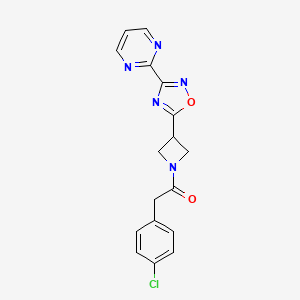![molecular formula C18H14FN5OS B2724158 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide CAS No. 1358521-01-3](/img/structure/B2724158.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of novel compounds, followed by evaluation against various cancer cell lines . The synthesis process often involves the use of microwave irradiation conditions .Molecular Structure Analysis
The molecular structure of these compounds is designed to maintain essential structural fragments for effective binding with the active site of their target . The bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline is a key step in the synthesis of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the design and synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The reactions are designed to produce compounds with high binding affinity to their target .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The properties can influence the compounds’ binding affinity to their target and their anticancer activity .Aplicaciones Científicas De Investigación
Quinoxaline Derivatives
Quinoxalines, including their derivatives, are known for their wide range of biological activities. They serve as dyes, pharmaceuticals, and antibiotics, with some studies exploring their antitumoral properties. The synthesis of quinoxaline derivatives involves condensing ortho-diamines with 1,2-diketones, leading to compounds with potential applications in catalysis and as ligands in various chemical reactions (Aastha Pareek and Dharma Kishor, 2015).
Triazole Derivatives
Triazole derivatives are another class of compounds with a significant presence in the pharmaceutical market due to their diverse biological activities. The synthesis and biological evaluation of triazole derivatives have been a focus of research, with these compounds showing potential as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The exploration of triazole-based hybrids, especially those combined with quinoline nuclei, suggests a strategy for developing new drugs targeting a variety of diseases, including neglected diseases and those caused by resistant bacteria and viruses (V. Ferreira et al., 2013).
Fluoroquinolones
The fluoroquinolones class, derived from quinolone antibiotics, demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative organisms. This class includes agents such as ciprofloxacin and levofloxacin, used to treat a variety of infections. Their pharmacokinetic profiles, which allow for convenient dosing and excellent tissue penetration, coupled with a broad spectrum of activity, make them valuable in treating infections of the urinary tract, respiratory system, and other sites. Fluoroquinolones' mechanism of action involves the inhibition of bacterial DNA gyrase, highlighting their potential use in bioterrorism defense and as antibiotics for bacterial infections (Adilson D da Silva et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is DNA . The compound is known to intercalate DNA, which means it inserts itself between the base pairs in the DNA double helix . This interaction with DNA can disrupt the normal functioning of cells, particularly cancer cells .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA double helix . This can cause distortions in the DNA structure, interfering with processes such as replication and transcription .
Biochemical Pathways
Its ability to intercalate dna suggests that it may impact pathways involving dna replication and transcription . By disrupting these processes, the compound could potentially inhibit the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA structure and function . By intercalating DNA, the compound can interfere with critical cellular processes such as replication and transcription . This can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells .
Direcciones Futuras
The future directions for research on these compounds could involve the design, optimization, and investigation of more potent anticancer analogs . Further studies could also explore the steric and lipophilic requirements of the receptor binding pocket, which could inform the design of new compounds .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMVEWYFKKSIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)
![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)
![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)
![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)


![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)
![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)